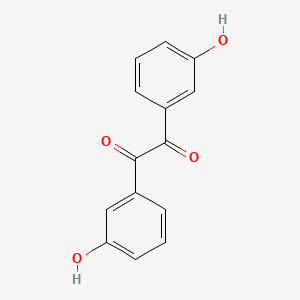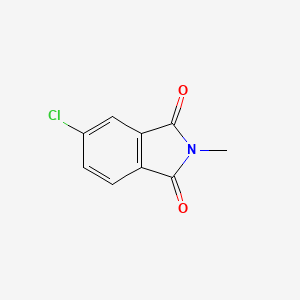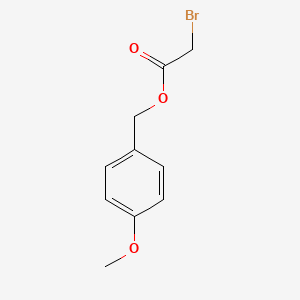
4-Methoxybenzyl 2-bromoacetate
概述
描述
4-Methoxybenzyl 2-bromoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a 4-methoxybenzyl group attached to a 2-bromoacetate moiety. This compound is of significant interest in organic synthesis due to its utility as a protecting group and its reactivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzyl 2-bromoacetate typically involves the esterification of 4-methoxybenzyl alcohol with 2-bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are generally mild, and the product can be obtained in high yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Methoxybenzyl 2-bromoacetate undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoacetate moiety can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzyl alcohol and 2-bromoacetic acid.
Oxidation: The 4-methoxybenzyl group can be oxidized to form 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ester Hydrolysis: Products are 4-methoxybenzyl alcohol and 2-bromoacetic acid.
Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
科学研究应用
4-Methoxybenzyl 2-bromoacetate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for carboxylic acids and alcohols, allowing for selective reactions at other functional groups.
Medicinal Chemistry: The compound is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-methoxybenzyl 2-bromoacetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. The 4-methoxybenzyl group serves as a protecting group, stabilizing the molecule and preventing unwanted reactions at other functional groups .
相似化合物的比较
4-Methoxybenzyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
4-Methoxybenzyl Alcohol: Lacks the 2-bromoacetate moiety and is used as a starting material for the synthesis of 4-methoxybenzyl 2-bromoacetate.
4-Methoxybenzyl Acetate: Contains an acetate group instead of a 2-bromoacetate moiety.
Uniqueness: this compound is unique due to its combination of the 4-methoxybenzyl protecting group and the reactive 2-bromoacetate moiety.
属性
IUPAC Name |
(4-methoxyphenyl)methyl 2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNOEAMXCXKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530616 | |
| Record name | (4-Methoxyphenyl)methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63353-51-5 | |
| Record name | (4-Methoxyphenyl)methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
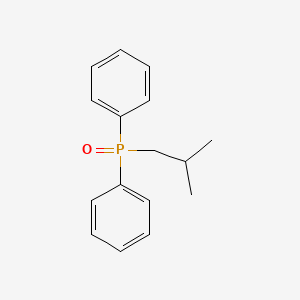
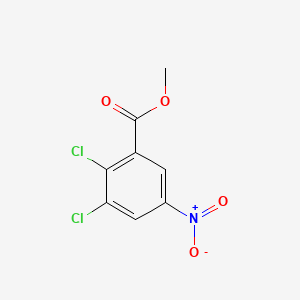

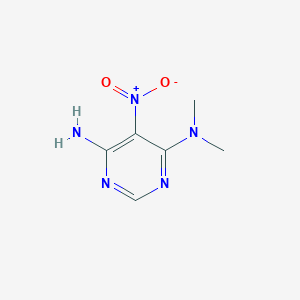
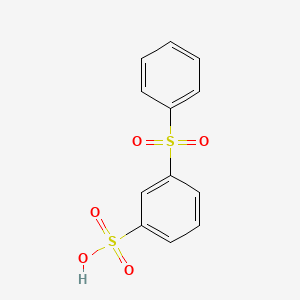
![2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3055130.png)
![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)
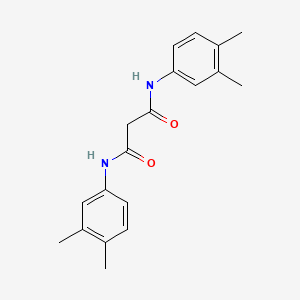
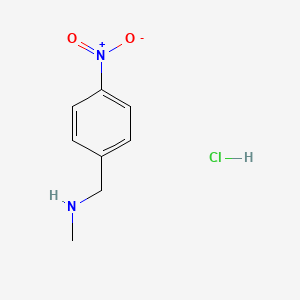
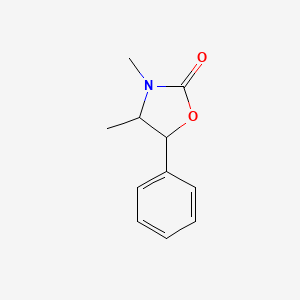
![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)

